1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with a difluorophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds such as ticagrelor, which also contains a difluorophenyl group, are known to act as platelet aggregation inhibitors by antagonising the p2y12 receptor .
Mode of Action
It’s worth noting that similar compounds like ticagrelor interact directly with their targets through a reversible blocking mechanism .
Biochemical Pathways
Compounds with similar structures, such as ticagrelor, inhibit the p2y12 receptor, which is involved in platelet aggregation .
Pharmacokinetics
Related compounds like ticagrelor have a bioavailability of 36% and are metabolized in the liver by cyp3a4 .
Result of Action
Similar compounds like ticagrelor are known to prevent atherothrombotic events in adults with acute coronary syndromes or a history of myocardial infarction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with methyl propiolate in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness: 1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both difluorophenyl and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance lipophilicity and metabolic stability, while the carboxylic acid group can improve solubility and facilitate interactions with biological targets.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c1-5-9(10(16)17)13-14-15(5)6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTUMUGHPYXIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.